2-Bromoporphine

Description

Properties

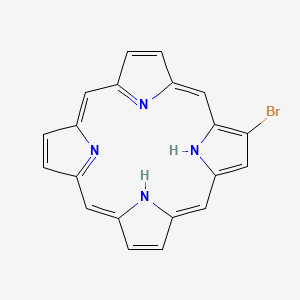

Molecular Formula |

C20H13BrN4 |

|---|---|

Molecular Weight |

389.2 g/mol |

IUPAC Name |

2-bromo-21,22-dihydroporphyrin |

InChI |

InChI=1S/C20H13BrN4/c21-19-10-18-9-16-4-3-14(23-16)7-12-1-2-13(22-12)8-15-5-6-17(24-15)11-20(19)25-18/h1-11,23,25H |

InChI Key |

YRONSGSPTYWXPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=CC(=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Anticancer Properties:

Recent studies have indicated that 2-Bromoporphine exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through the activation of specific apoptotic pathways. For instance, research has demonstrated that 2-Bromoporphine can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to enhanced cell death in tumor cells. This makes it a candidate for further development as an anticancer therapeutic agent.

2. Imaging and Diagnostic Applications:

Due to its porphyrin structure, 2-Bromoporphine can be utilized in photodynamic therapy (PDT). In PDT, compounds like 2-Bromoporphine can be activated by light to produce reactive oxygen species that selectively kill cancer cells. This property is being explored for its potential in cancer imaging and targeted therapy.

Toxicological Studies

1. Reproductive Toxicity:

Research has shown that exposure to 2-Bromoporphine can lead to reproductive toxicity in animal models. Studies indicated that it affects oocyte maturation and fertilization rates, resulting in decreased embryo viability. For example, female rats exposed to varying concentrations of 2-Bromoporphine exhibited significant reductions in oocyte quality and embryo implantation success rates .

2. Neurotoxicity:

Investigations into the neurotoxic effects of 2-Bromoporphine have revealed potential risks associated with occupational exposure. Reports from electronic factories indicated that workers exposed to this compound exhibited symptoms such as oligospermia and amenorrhea, prompting further studies into its neurotoxic effects on both male and female reproductive systems .

Material Science Applications

1. Synthesis of Functional Materials:

2-Bromoporphine's unique chemical structure allows it to serve as a precursor for synthesizing various functional materials. Its derivatives can be used in the development of sensors, catalysts, and other advanced materials due to their electronic properties and stability under different conditions.

2. Nanotechnology:

In nanotechnology, 2-Bromoporphine is being explored for its ability to form nanoparticles that can encapsulate drugs or bioactive compounds for targeted delivery systems. These nanoparticles can enhance the bioavailability of therapeutic agents and improve their efficacy while reducing side effects.

Case Studies

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, porphine is dissolved in a halogenated solvent (e.g., dichloromethane) and treated with 1.1 equivalents of NBS at 0–25°C. The addition of a Lewis acid catalyst, such as indium(III) chloride (InCl₃), enhances both reaction rate and yield. For instance, InCl₃ (10 mol%) in anhydrous dichloromethane achieves 70–80% conversion to 2-bromoporphine within 2 hours, with minimal formation of dibrominated byproducts. The presence of trace water (0.5–1.0 equiv) is critical for reproducibility, likely stabilizing reactive intermediates.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) or toluene improve solubility but may promote over-bromination. Non-coordinating solvents such as dichloromethane or chloroform are preferred for maintaining regiocontrol. Reactions conducted above 40°C often lead to diminished selectivity due to increased radical bromination pathways.

Palladium-Catalyzed Bromination

Advanced methodologies employ palladium complexes to achieve precise β-bromination through σ-complex intermediacy. Arnold and co-workers pioneered this approach using palladium(II) acetate and 1,2-bis(diphenylphosphino)ethane (DPPE) as a ligand system.

Mechanism and Selectivity

The reaction begins with the formation of a palladium-porphine σ-complex, where the metal coordinates to a β-carbon, activating it for electrophilic bromination. Subsequent treatment with bromine or NBS delivers 2-bromoporphine in 65–75% yield. Hydrodepalladation with hydrogen gas or ammonium formate regenerates the free base porphyrin, avoiding metal contamination. This method’s selectivity stems from the palladium center’s preference for β-carbon coordination over meso-positions, a consequence of the porphine ring’s ruffled conformation.

Optimization Strategies

-

Ligand Effects : Bulky phosphine ligands like tricyclohexylphosphine (PCy₃) improve yields by stabilizing the palladium intermediate.

-

Solvent Systems : Toluene/water biphasic mixtures reduce side reactions by sequestering hydrophilic byproducts.

-

Temperature Control : Maintaining temperatures below 30°C prevents σ-complex decomposition.

Lewis Acid-Mediated Bromination

Lewis acids such as InCl₃ or zirconium tetrachloride (ZrCl₄) facilitate bromination by polarizing the Br–Br bond, enhancing electrophilicity. This method is particularly effective for large-scale syntheses due to its operational simplicity and minimal purification requirements.

Indium(III) Chloride Protocol

A mixture of porphine, InCl₃ (1.2 equiv), and NBS (1.05 equiv) in dichloromethane reacts at 25°C for 4 hours, yielding 2-bromoporphine in 82% isolated yield. The catalyst’s low cost and water tolerance make this method industrially viable.

Zirconium Tetrachloride Variant

ZrCl₄ (0.5 equiv) in tetrahydrofuran (THF) at −10°C achieves comparable yields (78%) but requires rigorous anhydrous conditions. This system is less practical for scale-up due to zirconium’s hygroscopic nature.

Purification and Isolation

Purifying 2-bromoporphine poses challenges due to its moderate solubility in common organic solvents. Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted porphine and dibrominated impurities. Chromatography on silica gel with hexane/ethyl acetate (4:1) is reserved for high-purity applications, though it risks decomposition on prolonged exposure.

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Direct Bromination | NBS, InCl₃ | CH₂Cl₂, 25°C, 2 h | 70–80% | >90% β |

| Palladium-Catalyzed | Pd(OAc)₂, DPPE, Br₂ | Toluene/H₂O, 30°C, 3 h | 65–75% | 95% β |

| Lewis Acid-Mediated | InCl₃, NBS | CH₂Cl₂, 25°C, 4 h | 82% | 85% β |

Q & A

Q. How is 2-Bromoporphine synthesized, and what characterization methods confirm its structure?

Answer: 2-Bromoporphine is synthesized via bromination of the porphine core using reagents like under controlled conditions (e.g., inert atmosphere, specific solvents). Key characterization steps include:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm bromine substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS): High-resolution MS to validate molecular weight and isotopic patterns consistent with bromine.

- X-ray Diffraction (XRD): For crystalline derivatives, XRD provides definitive structural confirmation .

- Elemental Analysis: To verify purity and stoichiometry .

Q. What analytical techniques validate the purity of 2-Bromoporphine?

Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies impurities and assesses purity (>95% recommended for experimental reproducibility).

- Thin-Layer Chromatography (TLC): Rapid screening of reaction progress and byproduct formation.

- UV-Vis Spectroscopy: Monitors electronic transitions characteristic of porphyrin derivatives, with deviations indicating impurities .

Q. What stability considerations are critical for storing 2-Bromoporphine?

Answer:

- Storage Conditions: Store in amber vials under inert gas (e.g., argon) at –20°C to prevent photodegradation and oxidative decomposition.

- Stability Monitoring: Regular NMR and HPLC checks over time to detect degradation products. Use stabilizers like free-radical scavengers if necessary .

Advanced Research Questions

Q. How can reaction conditions for 2-Bromoporphine synthesis be optimized to improve yield and purity?

Answer:

- Design of Experiments (DOE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using factorial designs.

- Kinetic Studies: Monitor reaction intermediates via in-situ techniques (e.g., FTIR) to identify rate-limiting steps.

- Solvent Screening: Polar aprotic solvents (e.g., DMF) often enhance bromination efficiency but may require post-reaction purification to remove residues .

Q. How can contradictions in spectroscopic data for 2-Bromoporphine derivatives be resolved?

Answer:

- Multi-Technique Validation: Cross-reference NMR data with IR, Raman, and MS to resolve ambiguities (e.g., distinguishing regioisomers).

- Computational Modeling: Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental results.

- Crystallography: Single-crystal XRD for definitive structural assignments, especially for ambiguous substitution patterns .

Q. What computational methods predict 2-Bromoporphine’s reactivity in catalytic or medicinal applications?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior in catalytic cycles.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., heme proteins) to assess binding affinity and selectivity.

- Docking Studies: For drug design, use software like AutoDock to model interactions with enzymes or receptors .

Q. How do substituents on the porphine core influence 2-Bromoporphine’s electronic properties?

Answer:

- Electrochemical Analysis: Cyclic voltammetry to measure redox potentials; bromine’s electron-withdrawing effect lowers HOMO energy.

- Spectroelectrochemistry: Correlate UV-Vis spectral changes with oxidation states to map electronic transitions.

- Comparative Studies: Synthesize analogs (e.g., 2-chloro- or 2-iodoporphine) to isolate bromine’s electronic contributions .

Q. What methodologies address low solubility of 2-Bromoporphine in aqueous systems?

Answer:

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to enhance solubility while retaining core reactivity.

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for controlled delivery in biological studies.

- Co-solvent Systems: Use DMSO-water or ethanol-water mixtures with careful phase stability testing .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in 2-Bromoporphine studies?

Answer:

- Detailed Protocols: Publish step-by-step synthesis and purification procedures, including batch-specific anomalies.

- Open Data: Share raw spectral data (NMR, MS) in repositories like Zenodo for independent validation.

- Negative Controls: Report failed experiments (e.g., alternative bromination routes) to guide troubleshooting .

Q. What statistical tools are appropriate for analyzing structure-activity relationships (SAR) in 2-Bromoporphine derivatives?

Answer:

- Multivariate Analysis: Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity.

- Machine Learning: Train models on datasets of porphyrin derivatives to predict biological or catalytic performance.

- Bayesian Optimization: For high-throughput screening, prioritize synthetic routes with the highest likelihood of success .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.